

MTC420: Physicochemical Profiling and Stability Assessment Guide

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Compound of Interest

Compound Name:	MTC420
CAS No.:	2088930-66-7
Cat. No.:	B609361

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Executive Summary

MTC420 (CAS: 2088930-66-7) is a potent anti-tuberculosis agent belonging to the 2-methyl-4-quinolone class.^[1] It functions as a respiratory inhibitor by targeting the cytochrome bc₁ complex (specifically the QcrB subunit) in *Mycobacterium tuberculosis* (Mtb). While **MTC420** exhibits a favorable toxicological profile and high potency (IC₅₀ ~525 nM against Mtb), its development is challenged by the characteristic poor aqueous solubility associated with fluorinated quinolone scaffolds.

This guide provides a rigorous technical framework for characterizing the solubility and stability of **MTC420**, offering validated protocols to support formulation development and preclinical handling.

Physicochemical Specifications

Before initiating wet-lab protocols, the baseline properties of **MTC420** must be established to inform solvent selection and analytical limits.

Table 1: MTC420 Core Properties

Parameter	Specification	Notes
Chemical Name	2-(4-(3,3-difluoropyrrolidin-1-yl)phenyl)-5,7-difluoro-3-methylquinolin-4(1H)-one	Fluorinated quinolone scaffold
Molecular Formula	C ₂₀ H ₁₆ F ₄ N ₂ O	
Molecular Weight	376.35 g/mol	Batch-specific hydration may vary MW
Physical State	Solid powder	
Primary Solvent	DMSO (Dimethyl Sulfoxide)	Soluble; suitable for stock solutions
Aqueous Solubility	Predicted Low (BCS Class II/IV)	Requires solubilizers/surfactants for bioassays
Storage	-20°C (Long term), 0–4°C (Short term)	Protect from light and moisture

Solubility Profiling: Protocols & Causality

MTC420's lipophilic nature requires a biphasic approach to solubility: establishing thermodynamic limits and identifying biorelevant dissolution.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Objective: Determine the saturation solubility of **MTC420** in various pH buffers to predict gastrointestinal (GI) behavior.

Causality: The quinolone core may exhibit pH-dependent ionization. Testing across the physiological pH range (1.2–7.4) reveals the impact of protonation on solubility.

Protocol:

- Preparation: Weigh 5 mg of **MTC420** into chemically resistant glass vials.
- Solvent Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or water.[2]
- Equilibration: Agitate at 37°C for 24–48 hours. Note: Long equilibration ensures the crystal lattice energy is overcome.
- Separation: Centrifuge at 15,000 rpm for 10 minutes or filter using a PVDF membrane (0.22 µm). Critical: Pre-saturate filters to prevent drug adsorption.
- Quantification: Analyze supernatant via HPLC-UV (approx. 254 nm) or LC-MS/MS against a standard curve prepared in DMSO.

Biorelevant Dissolution (FaSSIF/FeSSIF)

Objective: Mimic in vivo solubility in fasted (FaSSIF) and fed (FeSSIF) states.

Causality: **MTC420** is likely lipophilic. Bile salts and lecithin in biorelevant media form mixed micelles that can significantly enhance the apparent solubility of such compounds, predicting a "food effect" in pharmacokinetics.

Protocol:

- Media Preparation: Prepare FaSSIF (pH 6.5) and FeSSIF (pH 5.0) using standard taurocholate/lecithin powders.
- Incubation: Add excess **MTC420** to 5 mL of media. Incubate at 37°C for 4 hours (physiological transit time).
- Analysis: Determine concentration via HPLC. Compare results to aqueous buffer data. A ratio >3 (FeSSIF/FaSSIF) indicates significant lipophilic solubilization.

Stability Assessment: Stress Testing (Forced Degradation)

Quinolones are susceptible to specific degradation pathways, particularly photodegradation and oxidation. The following protocols validate the compound's integrity.

Photostability (ICH Q1B)

Risk: The conjugated quinolone system can absorb UV/Vis light, leading to radical formation or ring cleavage.

Protocol:

- Sample: Prepare a 1 mg/mL solution in DMSO/Water (50:50) and a solid-state thin layer sample.
- Exposure: Expose to a light source (Cool White Fluorescent + UV) for 1.2 million lux-hours.
- Control: Wrap a duplicate set of samples in aluminum foil (Dark Control).
- Analysis: Assess purity via HPLC. Any peak area reduction >5% in the exposed sample vs. control indicates photosensitivity. Mitigation: Amber glassware is mandatory.

Oxidative Stress

Risk: The pyrrolidine ring and methyl groups are potential sites for oxidative attack.

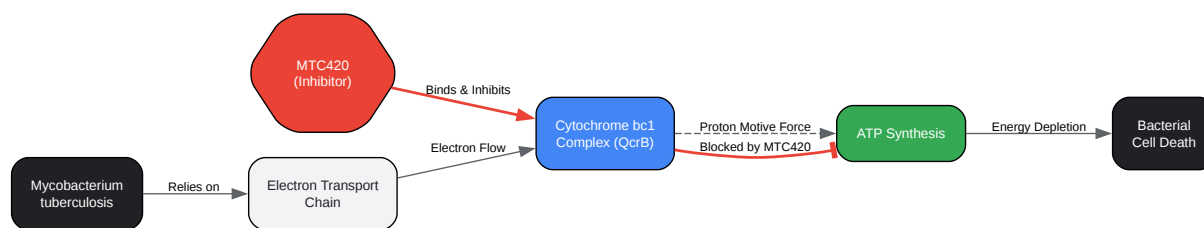
Protocol:

- Reagent: 0.3% Hydrogen Peroxide (H₂O₂).
- Condition: Incubate **MTC420** solution at Room Temperature (RT) for 24 hours.
- Termination: Quench with sodium metabisulfite.
- Analysis: Check for N-oxide formation or ring opening products via LC-MS.

Mechanism & Workflow Visualization

Diagram 1: MTC420 Mechanism of Action (Respiration Inhibition)

This diagram illustrates the target of **MTC420** within the mycobacterial electron transport chain, highlighting the causality of its anti-TB effect.

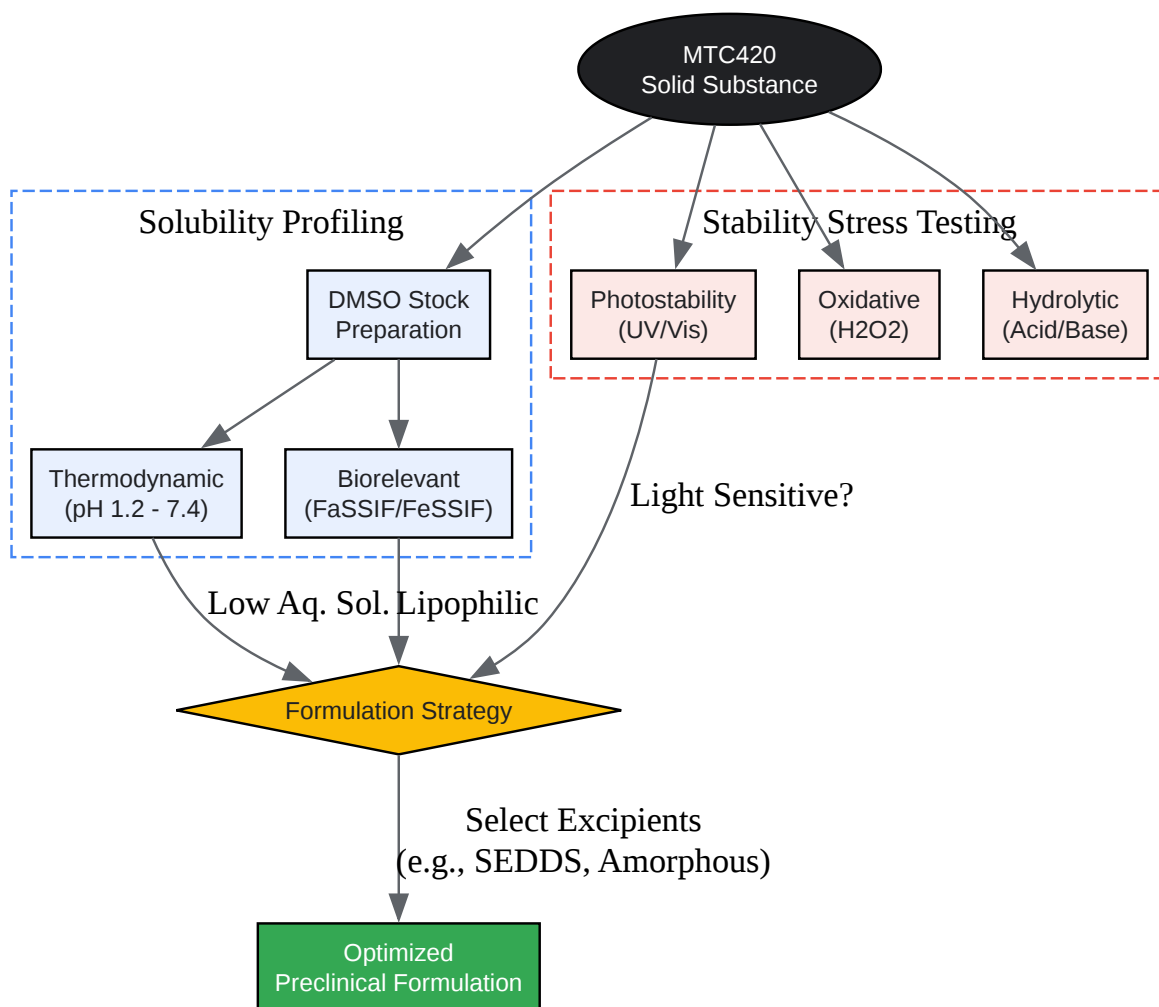


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Caption: **MTC420** disrupts *M. tuberculosis* bioenergetics by inhibiting the QcrB subunit of the cytochrome bc1 complex, halting ATP synthesis.

Diagram 2: Solubility & Stability Characterization Workflow

A logical flow for the experimental validation described in Sections 3 and 4.



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Caption: Integrated workflow for characterizing **MTC420**, leading to data-driven formulation decisions based on solubility and stability limits.

References

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- To cite this document: BenchChem. [MTC420: Physicochemical Profiling and Stability Assessment Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609361/docs#mtc420-physicochemical-profiling-and-stability-assessment-guide>]

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